N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

iPSC cardiac differentiation cardiomyogenic small molecules regenerative medicine

N-[(5-Bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide (CAS 326886-05-9; synonym Shz-1) is a small-molecule sulfonylhydrazone (Shz) compound with a molecular formula of C₁₃H₁₁BrN₂O₃S and molecular weight of 355.21 g/mol. It was identified through a high-throughput screen of approximately 147,000 compounds for activators of the early cardiac lineage-restricted transcription factor Nkx2.5, using a luciferase-knockin bacterial artificial chromosome (BAC) reporter system in mouse P19CL6 pluripotent stem cells.

Molecular Formula C13H11BrN2O3S
Molecular Weight 355.21 g/mol
Cat. No. B15073728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Molecular FormulaC13H11BrN2O3S
Molecular Weight355.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H
InChIKeyOEMCLQLAWYKPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide (Shz-1): Chemical Identity, Discovery Platform, and Procurement-Relevant Profile


N-[(5-Bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide (CAS 326886-05-9; synonym Shz-1) is a small-molecule sulfonylhydrazone (Shz) compound with a molecular formula of C₁₃H₁₁BrN₂O₃S and molecular weight of 355.21 g/mol. It was identified through a high-throughput screen of approximately 147,000 compounds for activators of the early cardiac lineage-restricted transcription factor Nkx2.5, using a luciferase-knockin bacterial artificial chromosome (BAC) reporter system in mouse P19CL6 pluripotent stem cells [1]. The compound emerged as one of the strongest inducers among the sulfonylhydrazone family and was confirmed to activate a subset of cardiac-specific markers—including Nkx2.5, myocardin, troponin-I, and sarcomeric α-tropomyosin (SαTM)—across multiple stem and progenitor cell types [1]. It is supplied as a white to off-white powder, soluble in DMSO (≥10 mg/mL) and ethanol, with a predicted pKa of 7.79 ± 0.48 and recommended storage at −20°C .

Why N-[(5-Bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide Cannot Be Substituted by Generic Sulfonylhydrazone Analogs


Within the sulfonylhydrazone (Shz) family, minor structural modifications produce profound—and often binary—differences in cardiogenic activity. The presence of the 5-bromo substituent on the 2-hydroxyphenyl ring, combined with the unsubstituted benzenesulfonamide moiety, defines a specific pharmacophore that is not conserved across analogs [1]. Systematic structure-activity relationship (SAR) studies revealed that the 2-hydroxy group (Y position) is essential for activity in the Nkx2.5-BAC reporter assay; its absence abolishes function [2]. Furthermore, while Shz-3 robustly activates the myocardin-luciferase transgene in P19CL6 cells, Shz-4—a close structural variant—is completely inactive, confirming that even subtle changes in the aldehyde-derived aryl ring or sulfonamide substitution pattern can eliminate bioactivity [1]. Consequently, procurement of a generic 'sulfonylhydrazone scaffold' or a non-validated Shz analog cannot be assumed to reproduce the cardiogenic activity documented for Shz-1.

Quantitative Differentiation Evidence for N-[(5-Bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide (Shz-1) Versus Closest Comparators


Shz-1 vs. Bis-Peroxo-Vanadium (bpV): Direct Head-to-Head Comparison in iPSC Cardiac Differentiation

In a direct comparative study of two small-molecule candidates for enhancing cardiomyogenesis from murine induced pluripotent stem cells (iPSCs), sulfonyl-hydrazone-1 (SHZ/Shz-1) was tested against bis-peroxo-vanadium (bpV) at varying concentrations [1]. SHZ at 5 µM significantly enhanced expression of cardiac-specific markers and increased cardiomyocyte yield without compromising cell viability. In contrast, bpV exhibited negligible effects on cardiac differentiation rate and was found to induce Caspase-3-dependent apoptosis in differentiating iPSCs [1]. Furthermore, SHZ-treated iPSCs demonstrated an increased beating foci rate and upregulated both early (miR-1, miR-133a) and late (miR-208a) cardiomyogenic microRNAs, establishing a multi-dimensional advantage over bpV [1].

iPSC cardiac differentiation cardiomyogenic small molecules regenerative medicine

Shz-1 vs. Inactive Shz-4: Binary Activity Discrimination in Myocardin-Luciferase Reporter Assay Defines Structural Determinants of Cardiogenic Activity

Within the Shz compound family, activity is exquisitely sensitive to structural variation. When Shz-3 and Shz-4 were tested head-to-head for activation of a myocardin-luciferase BAC reporter transgene in P19CL6 cells at 2.5 µM, Shz-3 produced strong activation of the reporter, whereas Shz-4 was entirely inactive—yielding a binary on/off discrimination [1]. This finding, corroborated by more extensive SAR data in the same study, established that small changes in the Shz core structure (specifically variation in the aldehyde-derived aryl substituent or the sulfonamide aryl group) can completely ablate cardiogenic signaling [1]. Shz-1, which shares the active pharmacophore features with Shz-3 but differs in its specific substitution pattern, similarly demonstrated robust activation across multiple cardiac gene targets, whereas numerous structurally related but biologically inert variants were identified and excluded from further study [1].

structure-activity relationship myocardin activation sulfonylhydrazone pharmacophore

Shz-1 Nkx2.5 Activation Potency: Defined Concentration-Response in P19CL6 Pluripotent Stem Cells Enables Reproducible Protocol Standardization

Shz-1 exhibits well-characterized, dose-dependent activation of the Nkx2.5 gene, the earliest lineage-restricted transcription factor expressed in cardiovascular progenitor cells. In the Nkx2.5-luc BAC reporter system in P19CL6 cells, Shz-1 produced peak activation at 2.5 µM [1]. Notably, the endogenous Nkx2.5 gene in parental P19CL6 cells was even more responsive, with peak activation observed at 1.2 µM as measured by real-time RT-PCR normalized to gapdh mRNA [1]. In an independent study using axolotl (Ambystoma mexicanum) cardiac tissue, qRT-PCR analysis confirmed a ~1.5-fold increase in Nkx2.5 cardiac transcripts following Shz-1 treatment [2]. This cross-species and cross-assay reproducibility contrasts with the variable or absent activity of structurally related but biologically inert Shz variants, providing a reliable potency anchor for experimental design.

Nkx2.5 activation P19CL6 reporter assay dose-response characterization

Shz-1 vs. Sodium Butyrate (NaB): Mechanistic Orthogonality in Cardiogenic Signaling Pathway Activation

Shz-1 activates cardiogenic gene expression through a mechanism that is mechanistically distinct from histone deacetylase (HDAC) inhibition. Sodium butyrate (NaB), a known HDAC inhibitor used as a positive control cardiogenic small molecule, induced rapid global modification of histones H3 and H4 in P19CL6 cells but did not induce sarcomeric α-tropomyosin (SαTM) expression [1]. In contrast, Shz small molecules (including Shz-1) robustly induced SαTM protein expression and phenotypic cardiomyogenic differentiation without triggering global histone modification [1]. Furthermore, while Shz small molecules activated the ERK1/2 MAPK pathway (including Elk, Mek, and Raf1 phosphorylation), pharmacological blockade of MEK with U0126 failed to attenuate Shz-mediated Nkx2.5 reporter activation or SαTM induction, indicating that Shz compounds operate through an as-yet-uncharacterized signaling pathway distinct from classical cardiogenic circuits (BMP, FGF, Wnt, or HDAC inhibition) [1].

mechanism of action histone modification MAPK signaling

Shz-1 In Vivo Functional Efficacy in Cryoinjured Rat Myocardium: Functional Cardiac Improvement Superior to Vehicle-Treated Control Cells

The translational relevance of Shz-1's cardiogenic activity was validated in a rat myocardial cryoinjury model. Human mobilized peripheral blood mononuclear cells (M-PBMCs) were pretreated with Shz small molecules for 3 days, followed by 7 days in drug-free media, and then engrafted at three peri-injury sites in athymic nude rats [1]. Serial echocardiography performed on days 3, 7, 14, and 21 post-engraftment revealed that Shz-pretreated human M-PBMCs improved cardiac function significantly better than vehicle-treated control M-PBMCs [1]. Critically, recovery of cardiac function was directly correlated with the persistence of viable human cells expressing human-specific cardiac mRNAs (including Nkx2.5, ANP, and cTnI) and proteins at the engraftment site, as confirmed by RT-PCR, immunostaining, and sequence verification of human cDNA from chimeric myocardial tissue [1]. Specifically, Shz-1-treated human M-PBMCs induced cTnI protein expression detected by monoclonal antibody staining, confirming cardiac protein marker expression in the engrafted human cells [1].

myocardial repair xenograft cardioregeneration in vivo efficacy

High-Impact Application Scenarios for N-[(5-Bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide (Shz-1) Supported by Quantitative Evidence


Enhancing iPSC-Derived Cardiomyocyte Yield for Disease Modeling and Drug Screening

Shz-1 at 5 µM significantly enhances cardiomyocyte yield from murine iPSCs—increasing beating foci rate and upregulating key cardiomyogenic microRNAs (miR-1, miR-133a, miR-208a)—while maintaining cell viability, in contrast to bpV which induces apoptosis [3]. This makes Shz-1 uniquely suited for protocols requiring high-viability cardiomyocyte production for in vitro disease modeling, cardiotoxicity screening, and high-content phenotypic assays where apoptotic contamination would confound results [3].

Chemical Tool for Dissecting Nkx2.5-Dependent Cardiac Specification Pathways Independent of HDAC and Canonical Signaling

Unlike the HDAC inhibitor sodium butyrate, Shz-1 induces sarcomeric α-tropomyosin (SαTM) protein expression without triggering global histone H3/H4 modification, and its activity is not blocked by MEK, BMP, FGF, or Wnt pathway inhibitors [3]. This mechanistic orthogonality positions Shz-1 as a selective chemical probe for investigating chromatin-remodeling-independent mechanisms of cardiac fate specification in pluripotent stem cells, with a defined effective concentration range of 1.2–2.5 µM for peak Nkx2.5 activation [3].

Preclinical Ex Vivo Stem Cell Priming for Myocardial Regenerative Repair

Shz-1 pretreatment of human mobilized peripheral blood mononuclear cells (M-PBMCs) for 3 days, followed by 7 days in drug-free culture, generated cells that expressed human-specific cardiac mRNAs (Nkx2.5, ANP, cTnI) and proteins, and upon engraftment into cryoinjured rat myocardium produced functional cardiac improvement significantly superior to vehicle-treated control cells [3]. This validated ex vivo priming protocol makes Shz-1 a critical reagent for preclinical studies investigating cell-based myocardial repair strategies, where procurement of a validated-active Shz compound (rather than an uncharacterized analog) is essential for experimental reproducibility [3].

Cross-Species Cardiac Gene Activation Studies Leveraging Conserved TPM4 Promoter Response

Shz-1 activates the axolotl TPM4 promoter and augments expression of sarcomeric TPM1 (both TPM1α and TPM1κ) and TPM4α transcripts, producing a ~1.5-fold increase in Nkx2.5 cardiac transcripts in the axolotl heart model [3]. This cross-species conservation of promoter activation—spanning mouse P19CL6 cells, C2C12 myoblasts, mouse ES cells, human M-PBMCs, and axolotl cardiac tissue—makes Shz-1 a versatile tool for comparative vertebrate cardiogenesis research requiring a single, well-characterized small-molecule activator [3].

Quote Request

Request a Quote for N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.